

An In-depth Technical Guide to AG556 (CAS Number: 133550-41-1)

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Compound of Interest

Compound Name: ag556

Cat. No.: B1205559

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Abstract

AG556, also known as Tyrphostin AG 556, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With the CAS number 133550-41-1, this small molecule has been utilized as a valuable tool in cell biology and pharmacology to investigate the roles of EGFR-mediated signaling in various cellular processes, including proliferation, differentiation, and oncogenesis. This technical guide provides a comprehensive overview of **AG556**, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. Quantitative data are summarized in tabular format for ease of reference, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

AG556 is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	133550-41-1
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₃
Molecular Weight	336.39 g/mol
IUPAC Name	(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide
Synonyms	Tyrphostin AG 556, (E)-AG 556
Appearance	Yellow solid
Purity	≥98%
Solubility	Soluble in DMSO and DMF
Storage	Store at -20°C

Biological Activity and Mechanism of Action

AG556 exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.

EGFR Inhibition

AG556 is a selective inhibitor of EGFR kinase.^[1] It demonstrates significantly higher potency for EGFR compared to other related kinases such as ErbB2 (HER2).^[1] This selectivity makes it a useful tool for dissecting the specific roles of EGFR in complex biological systems.

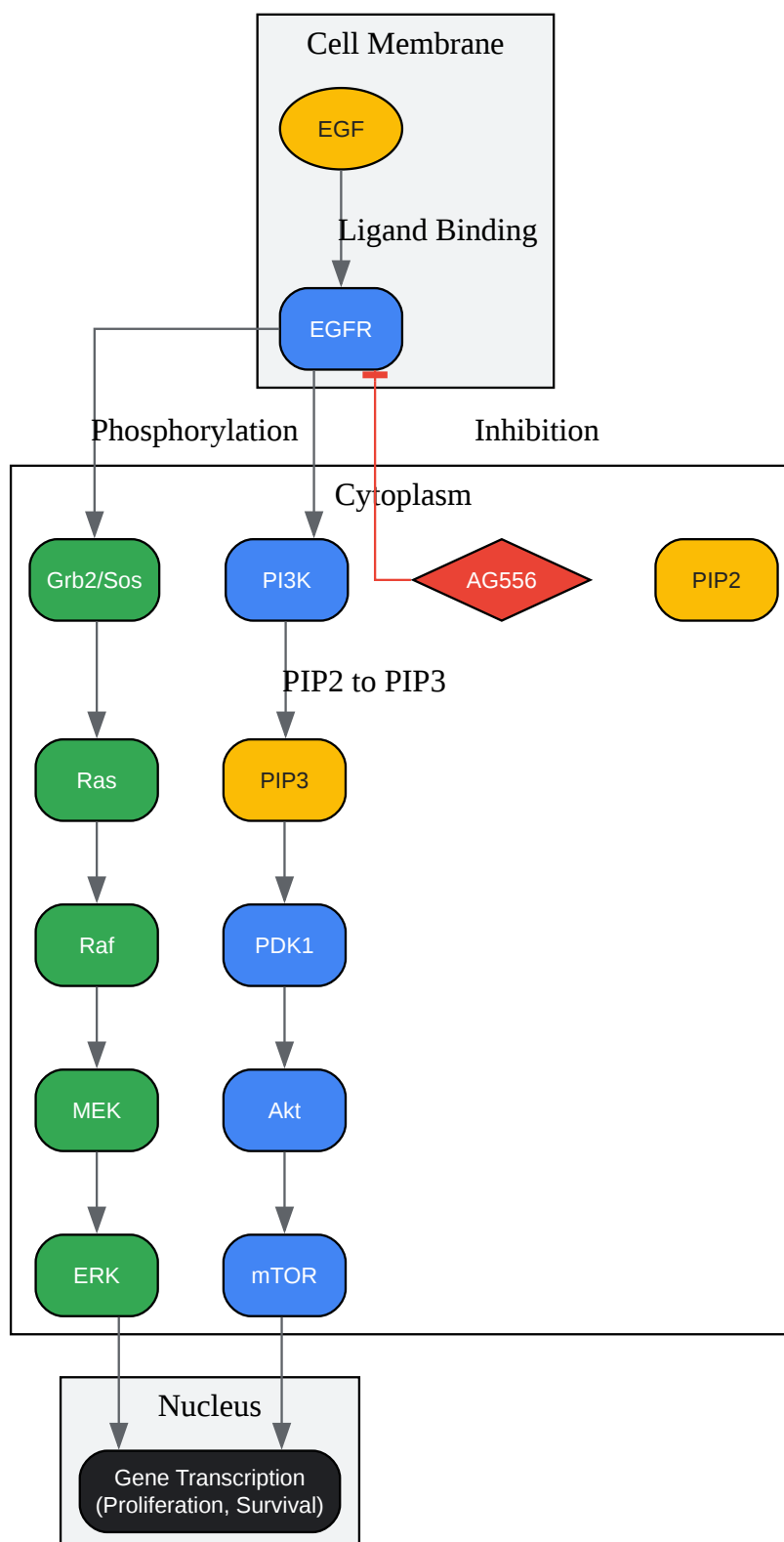
Downstream Signaling Pathways

The inhibition of EGFR by **AG556** leads to the modulation of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and inflammation.

Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-

AKT-mTOR pathways, which ultimately regulate gene expression and cellular processes.

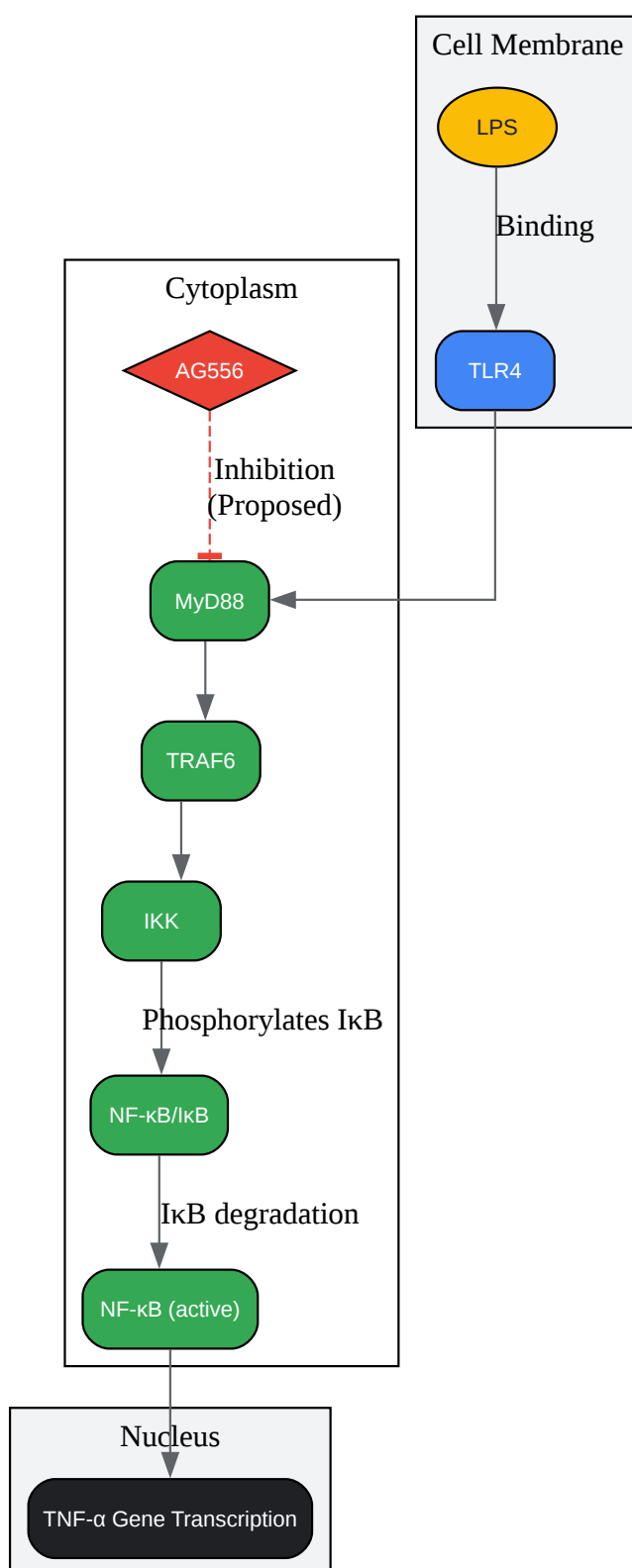
AG556 blocks the initial autophosphorylation step, thus inhibiting the entire downstream cascade.



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Figure 1: AG556 Inhibition of the EGFR Signaling Pathway.

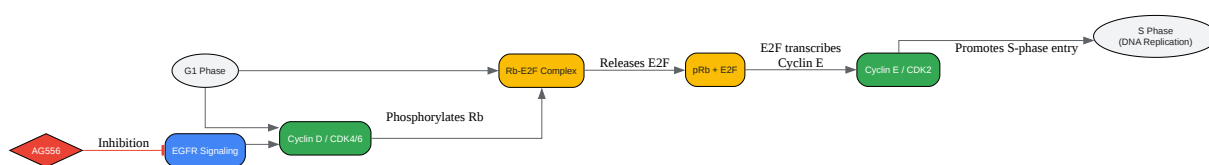
AG556 has been shown to block the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) induced by lipopolysaccharide (LPS) in macrophages.[2] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the NF- κ B and MAPK pathways, which culminate in the transcription and release of TNF- α . The inhibitory effect of **AG556** on TNF- α production suggests a potential role for EGFR signaling in the inflammatory response to bacterial endotoxins.



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Figure 2: Proposed Mechanism of **AG556** on LPS-Induced TNF-α Production.

AG556 can induce cell cycle arrest, in part through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation. Cdk2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and DNA replication. By inhibiting upstream signaling that leads to Cdk2 activation, **AG556** can halt cell cycle progression.



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Figure 3: AG556-Mediated Inhibition of Cell Cycle Progression.

Quantitative Data

The following tables summarize the key quantitative data for **AG556**'s biological activity.

Table 1: In Vitro Inhibitory Activity

Target/Assay	IC ₅₀ Value	Cell Line/System
EGFR Kinase	1.1 µM - 5 µM	In vitro kinase assay
ErbB2 (HER2) Kinase	> 500 µM	In vitro kinase assay
EGF-induced growth of HER14 cells	3 µM	HER14 cells
TRPM2 Channel	0.94 µM	HEK293 cells expressing hTRPM2

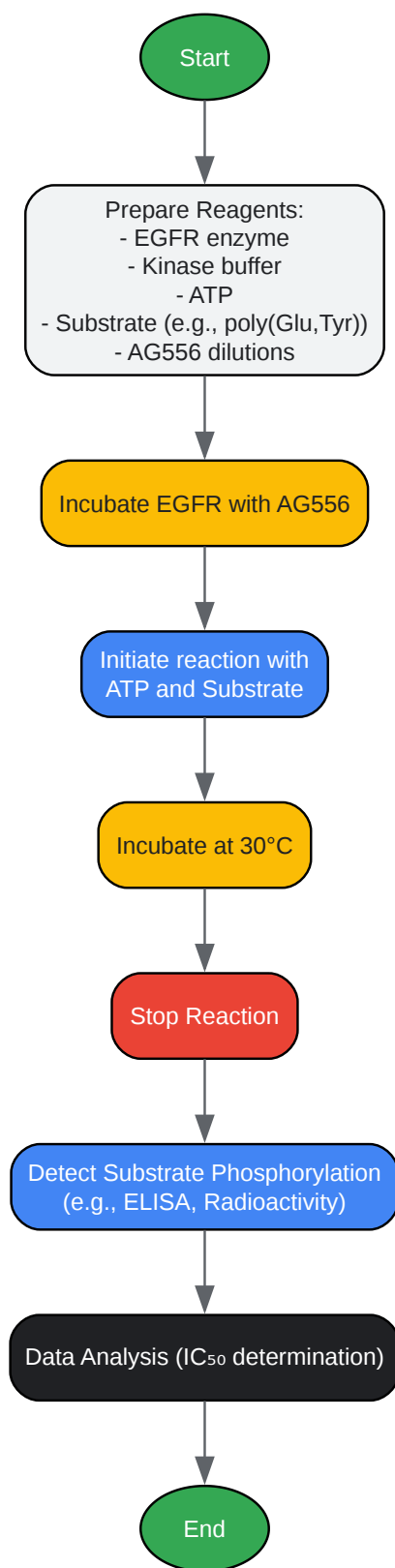
Experimental Protocols

This section provides detailed methodologies for key experiments involving **AG556**.

In Vitro EGFR Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of **AG556** against EGFR kinase.

Workflow Diagram:



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Figure 4: Workflow for an In Vitro EGFR Kinase Assay.

Methodology:

- Reagent Preparation:
 - Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Dilute recombinant human EGFR enzyme in kinase buffer to the desired concentration.
 - Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in water.
 - Prepare a stock solution of ATP in water.
 - Prepare serial dilutions of **AG556** in DMSO, then further dilute in kinase buffer.
- Assay Procedure:
 - In a 96-well plate, add the diluted **AG556** solutions.
 - Add the diluted EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ -³²P]ATP for radiometric detection, or for use in an antibody-based detection method).
 - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Detection and Analysis:
 - Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ -³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
 - ELISA-based Assay: Stop the reaction with a solution containing EDTA. Transfer the reaction mixture to a plate coated with a capture antibody for the substrate. Detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.

- Calculate the percentage of inhibition for each **AG556** concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell Growth Inhibition Assay (HER14 Cells)

This protocol outlines a method to assess the effect of **AG556** on the proliferation of HER14 cells, which overexpress EGFR.

Methodology:

- Cell Culture:
 - Culture HER14 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
- Assay Procedure:
 - Seed HER14 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
 - Prepare serial dilutions of **AG556** in culture medium.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **AG556**. Include a vehicle control (DMSO).
 - Incubate the plates for a specified period (e.g., 72 hours).
- Cell Viability Measurement:
 - Assess cell viability using a suitable method, such as the MTT or MTS assay.
 - MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

- Calculate the percentage of growth inhibition for each concentration of **AG556** compared to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the **AG556** concentration.

Inhibition of LPS-Induced TNF- α Production Assay

This protocol describes how to measure the inhibitory effect of **AG556** on TNF- α secretion from macrophages stimulated with LPS.

Methodology:

- Cell Culture:
 - Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.
- Assay Procedure:
 - Plate the macrophages in 24-well plates and allow them to adhere.
 - Pre-treat the cells with various concentrations of **AG556** (or vehicle control) for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified time (e.g., 4-6 hours).
- TNF- α Measurement:
 - Collect the cell culture supernatants.
 - Quantify the amount of TNF- α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
 - Briefly, the ELISA involves capturing the TNF- α with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

- Measure the absorbance and calculate the concentration of TNF- α based on a standard curve.
- Determine the percentage of inhibition of TNF- α production for each **AG556** concentration.

Safety and Handling

AG556 is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

AG556 is a valuable pharmacological tool for studying EGFR-dependent signaling pathways. Its selectivity for EGFR over other kinases allows for targeted investigations into the role of this receptor in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for researchers to utilize **AG556** effectively in their studies. As with any scientific tool, careful experimental design and data interpretation are essential for drawing meaningful conclusions.

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References

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